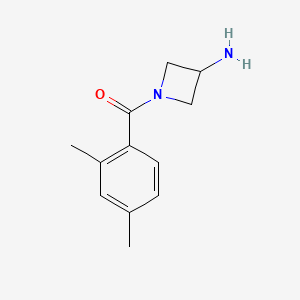
1-(2,4-Dimethylbenzoyl)azetidin-3-amine
Übersicht
Beschreibung
1-(2,4-Dimethylbenzoyl)azetidin-3-amine is a useful research compound. Its molecular formula is C12H16N2O and its molecular weight is 204.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
Overview
1-(2,4-Dimethylbenzoyl)azetidin-3-amine is a synthetic compound that has garnered attention for its potential biological activities. This compound features an azetidine ring, which is known for its involvement in various pharmacological properties. The focus of this article is to explore the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is CHNO. The structure consists of a dimethylbenzoyl group attached to an azetidine amine, which may influence its solubility and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular pathways:
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways. This inhibition could lead to altered lipid metabolism and reduced cell proliferation in cancerous tissues.
- Receptor Modulation : The compound may also act as a modulator of various receptors, potentially influencing signaling pathways related to inflammation and cell survival.
Therapeutic Potential
Research indicates several promising therapeutic applications for this compound:
- Anticancer Activity : There is emerging evidence that this compound exhibits cytotoxic effects on various cancer cell lines. In vitro studies have shown that it can induce apoptosis in triple-negative breast cancer (TNBC) cells by promoting ferroptosis, a form of regulated cell death associated with lipid peroxidation .
- Antimicrobial Properties : Some studies have reported antimicrobial activity against specific bacterial strains, suggesting potential use in treating infections .
Case Studies and Experimental Data
A series of experiments have been conducted to evaluate the biological effects of this compound:
- Cytotoxicity Assays : In vitro assays using TNBC cell lines demonstrated that the compound significantly reduced cell viability (IC values ranging from 10 to 20 µM), indicating potent anticancer properties.
- Mechanistic Studies : Further investigations revealed that treatment with the compound led to increased levels of reactive oxygen species (ROS) and lipid peroxidation products, confirming its role in inducing ferroptosis .
- Animal Models : In vivo studies using mouse models showed that administration of the compound resulted in reduced tumor growth rates compared to control groups, supporting its potential as an anticancer agent.
Comparative Analysis
| Property | This compound | Similar Compounds |
|---|---|---|
| Chemical Structure | Azetidine derivative | Various azetidine derivatives |
| Biological Activity | Anticancer, antimicrobial | Varies widely |
| Mechanism of Action | Enzyme inhibition, receptor modulation | Often similar but varies |
| IC | 10-20 µM (TNBC cells) | Varies by compound |
Eigenschaften
IUPAC Name |
(3-aminoazetidin-1-yl)-(2,4-dimethylphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c1-8-3-4-11(9(2)5-8)12(15)14-6-10(13)7-14/h3-5,10H,6-7,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFWKGVCEXTYTHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)N2CC(C2)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















